The compound is classified as a pyrazole derivative, specifically characterized by the presence of a bromine atom at the 4-position and a 4-fluoro-2-methylphenyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of halogen substituents often enhances the biological activity of these compounds by influencing their electronic properties and solubility.
The synthesis of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole can be achieved through several methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or other electrophiles. One common synthetic route involves:
Technical parameters such as temperature, solvent choice, and reaction time significantly influence yield and purity. For instance, reactions conducted under reflux conditions in polar solvents often yield higher purity products.
The molecular structure of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole can be described as follows:
Crystallographic studies reveal that the compound adopts a planar configuration due to resonance stabilization within the pyrazole ring. The bond lengths and angles are consistent with typical values observed in related pyrazole derivatives, indicating stability in its structure.
4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole participates in various chemical reactions:
These reactions are typically influenced by factors such as solvent polarity, temperature, and catalyst presence.
The mechanism of action for compounds like 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole often involves interaction with specific biological targets:
Quantitative structure–activity relationship (QSAR) studies help elucidate how structural modifications affect biological activity.
The physical and chemical properties of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm its identity and purity.
The applications of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole span various fields:
Pyrazoles represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms. This core scaffold demonstrates remarkable versatility in pharmaceutical design due to its favorable pharmacokinetic properties, metabolic stability, and capacity for diverse substitution patterns that modulate biological activity. The strategic incorporation of halogen atoms—particularly bromine and fluorine—into pyrazole frameworks significantly enhances their potential as pharmacophores by influencing electronic distribution, lipophilicity, and target-binding affinity. These modifications enable precise tuning of molecular interactions with biological targets, making halogenated pyrazoles indispensable building blocks in modern medicinal chemistry campaigns targeting oncological, inflammatory, and infectious diseases [7].
Halogen substitution, particularly with bromine and fluorine, imparts distinctive advantages to pyrazole derivatives in drug discovery:
Recent studies highlight pyrazole-based compounds as potent inhibitors of tyrosine kinase receptors (EGFR, VEGFR) and cell cycle regulators, with several derivatives advancing through clinical trials for solid tumors and hematological malignancies. Their multimodal mechanisms include induction of apoptosis, anti-angiogenesis, and suppression of metastatic signaling cascades [7].
Table 1: Physicochemical Properties of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₀BrFN₂ | Indicates elemental composition and saturation |
Molecular Weight | 269.11 g/mol | Impacts pharmacokinetics and druggability |
XLogP3 | 3.0 | Predicts moderate lipophilicity for membrane permeation |
Hydrogen Bond Acceptor Count | 2 | Influences solvation and protein-binding capacity |
Heavy Atom Count | 15 | Correlates with molecular complexity |
Topological Polar Surface Area (TPSA) | 17.8 Ų | Indicates moderate cell permeability |
Data sourced from experimental characterization [3]
The specific incorporation of bromine at the C4 position and fluorine within the benzyl substituent of 4-bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole creates a synergistic electronic profile that enhances its bioactivity:
Serves as a precursor for palladium-catalyzed cross-coupling to introduce aryl, alkenyl, or alkynyl groups—critical for SAR expansion [5].
Fluorine on Benzyl Moiety:
Computational studies reveal that the orthogonal orientation between the pyrazole ring and fluorinated benzyl group minimizes steric clashes while allowing the fluorine atom to engage in halogen bonding with protein residues. This conformation is stabilized by intramolecular van der Waals contacts between the bromine and ortho-methyl group [9].
Table 2: Comparative Analysis of Structurally Related Pyrazole Analogues
Compound Name | Structural Variation | Key Biological Activity | Significance |
---|---|---|---|
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | Direct C-linkage to 2-fluorophenyl | Kinase inhibition (EGFR) | Demonstrates impact of benzyl vs. aryl linkage |
1-(4-Bromophenyl)-1H-pyrazole | Para-bromophenyl substitution | Antifungal activity | Highlights positional isomer effects |
3,5-Diarylpyrazoles | Dual aryl groups at C3/C5 | COX-2 inhibition | Illustrates role of multi-aryl substitution |
5-Methyl-3-(4-bromophenyl)-1H-pyrazole | Methyl group at pyrazole C5 | Enhanced antiproliferative potency | Shows effects of auxiliary alkyl substituents |
Structural-activity data compiled from analog studies [9]
The strategic placement of halogens creates a "halogen bond triad" where bromine acts as an electrophilic region, fluorine as a hydrogen bond acceptor, and the ortho-methyl group as a steric director. This configuration is observed in potent bradykinin B1 receptor antagonists where halogen bonding contributes to picomolar affinity [10]. Similarly, in anticancer pyrazole derivatives, this halogen arrangement disrupts tubulin polymerization and induces G2/M phase arrest in malignant cells [7]. Recent coordination complexes incorporating bromo/fluoro-pyrazoles demonstrate enhanced antibacterial efficacy against Staphylococcus aureus (23% inhibition vs. gentamicin control), attributed to improved membrane penetration and DNA intercalation [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1